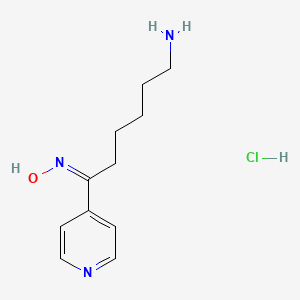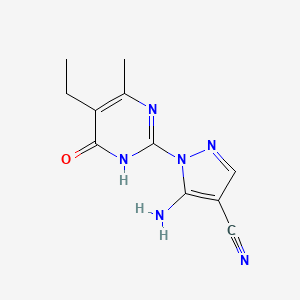
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol, commonly known as methylpyrimidin-4-ol, is an organic compound belonging to the pyrimidine family. It is a colorless, odorless, and crystalline solid. Methylpyrimidin-4-ol has been used in various scientific and medical applications, including as a research tool, drug candidate, and therapeutic agent.
Applications De Recherche Scientifique
Noncovalent Interactions in Pyrimidines
Research has shown the significance of noncovalent interactions in the stability of pyrimidine structures. Studies on O-benzenesulfonylated pyrimidines, like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, highlighted the critical role of C-H…O, C-H…N, and especially C-H…C hydrogen bond interactions in their intermolecular stabilization. Theoretical analysis using density functional theory (DFT) and time-dependent DFT provided insights into their optimized geometry, natural bond orbitals, and nonlinear optical properties, aligning well with experimental results and indicating remarkable charge transfer phenomena and reactivity parameters (Ali et al., 2020).
Arylsulfonylated Pyrimidin Derivatives
The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives has been explored. Single-crystal analysis and theoretical calculations revealed the presence of various non-covalent interactions contributing to their structural stability. Frontier molecular orbital analysis showed how different moieties bound to the 2-amino-6-methylpyrimidin-4-ol group can induce changes in stability and reactivity, with high stabilization energies noted within the molecules (Ali et al., 2021).
Structural Insights from Crystallography
Enol-to-Keto Tautomerism
A study on the molecular structure of 2-isopropyl-6-methylpyrimidin-4-ol revealed enol-to-keto tautomerism during the crystallization process. The crystal structure demonstrated the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, outlining the structural intricacies of pyrimidine derivatives (Hemamalini & Fun, 2010).
Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles
Research on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents emphasized the balance of hydrogen-bond donors and acceptors. These compounds were synthesized and characterized, revealing primary hydrogen-bonding motifs in their solid-state structures. Such insights are crucial for understanding the molecular interactions and potential applications of these compounds (Aakeröy et al., 2007).
Interaction with Metal Ions
Complex Formation with Agricultural Chemicals
A study on the interaction between certain pyrimidine bases and metal ions (Cu(II), Cd(II), Mn(II), Co(II), Hg(II)) revealed the formation of 1:1 complexes. Infrared spectra suggested that these pyrimidine bases bond to the metal ions through the carbonyl group at C(4), showcasing the chemical versatility and potential application in agriculture and other industries (Dixon & Wells, 1986).
Propriétés
IUPAC Name |
4-[(E)-but-2-en-2-yl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h4-5H,1-3H3,(H,10,11,12)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFKWSVYLQUGY-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)










